molecular formula C22H18N4O4S B2633703 N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-2-naphthamide CAS No. 303035-45-2

N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-2-naphthamide

Cat. No.: B2633703
CAS No.: 303035-45-2
M. Wt: 434.47
InChI Key: CMCJAYXOPGYJDV-UHFFFAOYSA-N
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Description

N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-2-naphthamide is a complex organic compound that features a combination of a naphthamide group, a sulfamoyl group, and a methoxypyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-2-naphthamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 6-methoxypyrimidin-4-amine: This intermediate is synthesized through the reaction of 4-chloro-6-methoxypyrimidine with ammonia.

    Formation of the sulfamoyl derivative: The 6-methoxypyrimidin-4-amine is then reacted with sulfonyl chloride to form the sulfamoyl derivative.

    Coupling with 4-aminophenyl-2-naphthamide: The final step involves coupling the sulfamoyl derivative with 4-aminophenyl-2-naphthamide under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-2-naphthamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as an antimicrobial or anticancer agent. Research is ongoing to explore its efficacy and mechanism of action in these areas.

    Materials Science: Due to its unique structural properties, the compound may be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism by which N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-2-naphthamide exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with DNA replication processes. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)acetamide: This compound shares a similar sulfamoyl and methoxypyrimidinyl structure but differs in the acetamide group.

    N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)carbamothioyl)nicotinamide: Another related compound with a similar core structure but different functional groups.

Uniqueness

N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-2-naphthamide is unique due to the presence of the naphthamide group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S/c1-30-21-13-20(23-14-24-21)26-31(28,29)19-10-8-18(9-11-19)25-22(27)17-7-6-15-4-2-3-5-16(15)12-17/h2-14H,1H3,(H,25,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCJAYXOPGYJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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